molecular formula C5H8OS B1278468 Tetrahydrothiopyran-2-one CAS No. 1003-42-5

Tetrahydrothiopyran-2-one

Cat. No. B1278468
CAS RN: 1003-42-5
M. Wt: 116.18 g/mol
InChI Key: CFFCKUISNHPWOW-UHFFFAOYSA-N
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Description

Tetrahydrothiopyran-2-one is a sulfur-containing heterocyclic compound that is part of a broader class of compounds known as tetrahydrothiophenes and tetrahydrothiopyrans. These compounds are significant in both synthetic and biological contexts, and they have been the focus of considerable research due to their synthetic utility and natural occurrence. They are considered privileged motifs in organic chemistry because of their versatility and presence in various natural products .

Synthesis Analysis

The synthesis of tetrahydrothiopyran-2-one and related compounds has been explored through various organocatalytic methods. Recent advances have utilized bidentate reagents containing sulfur moieties to facilitate double Michael reactions, which have significantly improved the synthesis of enantiopure tetrahydrothiophenes and tetrahydrothiopyrans with multiple stereocenters . Additionally, the synthesis of tetrahydropyran derivatives, which are structurally related to tetrahydrothiopyran-2-one, has been achieved through one-pot reactions such as the Babier–Prins cyclization of allylbromide with carbonyl compounds promoted by functionalized room temperature ionic liquids (RTILs) under solvent-free conditions .

Molecular Structure Analysis

The molecular structure of tetrahydrothiopyran-2-one derivatives has been studied through the synthesis of diastereoisomers and their crystallization. For instance, the synthesis of 1-phenyl-2-phenylthio-2-(tetrahydropyran-2-ylthio)ethanol resulted in four diastereoisomers, with two non-centrosymmetric enantiomeric forms crystallizing in different space groups. The tetrahydropyran rings in these compounds adopt chair conformations, and the orientation of the S side chain varies between equatorial and axial depending on the isomer .

Chemical Reactions Analysis

Tetrahydrothiopyran-2-one and its derivatives participate in various chemical reactions, often as intermediates or catalysts. For example, the synthesis of tetrahydrobenzo[b]pyran derivatives has been catalyzed by hexadecyltrimethyl ammonium bromide in aqueous media, showcasing the compound's role in facilitating environmentally friendly chemical processes . Moreover, the synthesis of tetrahydropyrano[2,3-c]pyrazoles, which are biologically active heterocycles, has been achieved through a secondary amine catalyzed asymmetric Michael/Wittig/oxa-Michael reaction sequence, demonstrating the compound's utility in constructing complex molecules with high enantioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrothiopyran-2-one derivatives are influenced by their molecular structure and the presence of sulfur in the heterocycle. The crystalline structures of these compounds have been characterized, revealing details such as intramolecular and intermolecular hydrogen bonding, which can affect their physical properties and reactivity . Additionally, the use of tetrahydrothiopyran-2-one derivatives in green synthesis methods, such as the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives in aqueous media, highlights their compatibility with environmentally benign procedures and their potential for sustainable chemistry .

Scientific Research Applications

Organocatalysis in Synthesis

Tetrahydrothiopyrans, including Tetrahydrothiopyran-2-one, are significant in organocatalysis for synthesizing enantiopure compounds containing multiple stereocenters. Their utility in organic chemistry is highlighted by the development of new bidentate reagents for double Michael reactions, advancing synthetic methods (Mondal, Nandi, & Pan, 2017).

Synthesis of Carboxylic Acids

Tetrahydrothiopyran-2-one derivatives are used in the stereoselective synthesis of γ,δ-unsaturated carboxylic acids, showcasing their versatility in organic synthesis (Scholz, 1981).

Conformational Studies

Studies on the conformation of Tetrahydrothiopyran-2-one derivatives contribute to understanding molecular structure and interactions. For example, research on tertiary alcohols derived from Tetrahydrothiopyran-2-one provided insights into molecular geometry and stability (Tran et al., 2005).

Synthetic Routes for Tetrahydrothiopyrans

Research has focused on developing efficient synthetic routes for Tetrahydrothiopyran-2-one and its derivatives. These compounds serve as building blocks in organic synthesis, offering pathways to complex molecular structures (Rosiak & Christoffers, 2006).

Studies on Molecular Reflection

The effect of reflection in derivatives of Tetrahydrothiopyran-2-one has been investigated, providing insights into the molecular behavior and structural dynamics of these compounds (Arbuzov et al., 1970).

Safety And Hazards

Tetrahydrothiopyran-4-one causes serious eye irritation . It is recommended to wash skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Future Directions

Tetrahydrothiopyran-2-one has potential applications in the development of molecular conductors . It has been used in the synthesis of bis-fused donors composed of (thio)pyran-4-ylidene-1,3-dithiole and tetraselenafulvalene . These donors gave highly conducting TCNQ (7,7,8,8-tetracyanoquinodimethane) complexes and I3− salts .

properties

IUPAC Name

thian-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c6-5-3-1-2-4-7-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFCKUISNHPWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCSC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449477
Record name tetrahydrothiopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrothiopyran-2-one

CAS RN

1003-42-5
Record name tetrahydrothiopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tetrahydro-2H-thiopyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Ordóñez, E Juaristi - Tetrahedron, 1998 - Elsevier
The conformational preference of the diphenylphosphinoyl group at the alpha position in the thiane ring was estimated by low temperature NMR, ΔG o 173K = + 0.46 ± 0.11 kcal/mol, …
Number of citations: 2 www.sciencedirect.com
L Bartali, A Guarna, P Larini, EG Occhiato - 2007 - Wiley Online Library
… Cristina Prandi (University of Turin) for providing a sample of tetrahydrothiopyran-2-one and Dr. Gloria Menchi for carrying out some experiments at high CO pressure. Maurizio …
A Cavalli, A Pacetti, M Recanatini… - … A European Journal, 2008 - Wiley Online Library
… Preparation of the triflate: The above 6-methyl-tetrahydrothiopyran-2-one (158 mg, 1.21 mmol) in THF (4 mL) was added to a solution of potassium hexamethyldisilazide (3.16 mL, 1.58 …

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